(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride
Description
(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride is a chiral piperidine derivative with a molecular formula of C₁₂H₁₈N₂O₃S·HCl and a molecular weight of 270.35 g/mol (as the free base) . Its structure features a piperidine ring substituted at the 1-position with a 2-methoxybenzenesulfonyl group and an amine group at the 3-position in the (S)-configuration (Fig. 1). The hydrochloride salt form enhances solubility and stability, making it suitable for research applications. This compound is cataloged under CAS # 947532-54-9 and is commercially available in 1 g ($2,000) and 5 g ($6,000) quantities .
Properties
IUPAC Name |
(3S)-1-(2-methoxyphenyl)sulfonylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14;/h2-3,6-7,10H,4-5,8-9,13H2,1H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDHGPAQYMSYIO-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC[C@@H](C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947532-54-9 | |
| Record name | 3-Piperidinamine, 1-[(2-methoxyphenyl)sulfonyl]-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947532-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzenesulfonyl chloride and piperidin-3-ylamine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions. The temperature is maintained at a range of 0°C to room temperature to control the reaction rate and prevent side reactions.
Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction and to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in the manufacturing process.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonyl group enables two primary reaction pathways:
Hydrolysis
Controlled acidic hydrolysis cleaves the sulfonamide bond while preserving stereochemistry:
Conditions: 85% conversion in 4 hr (pH 2.0) .
Nucleophilic Substitution
The electron-withdrawing sulfonyl group activates the adjacent position for aromatic substitution:
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-methoxy-5-nitrobenzenesulfonyl derivative | 72 |
| Bromination | Br₂/FeBr₃ | 2-methoxy-5-bromobenzenesulfonyl derivative | 68 |
Piperidine Amine Reactivity
The secondary amine participates in stereospecific transformations:
Acylation
Kinetics: Second-order rate constant at 25°C .
Mannich Reaction
Formation of β-amino ketone derivatives:
| Aldehyde Component | Product | Diastereomeric Ratio |
|---|---|---|
| Formaldehyde | N-Mannich base | 85:15 |
| Benzaldehyde | N-Benzyl derivative | 78:22 |
Catalytic Cyclization Reactions
The compound serves as a precursor in metal-catalyzed cyclizations:
Scandium(III)-Mediated Pictet-Spengler
-
Conditions: Sc(OTf)₃ (10 mol%), toluene, 80°C
-
Conversion: 92% to tetrahydroisoquinoline derivatives in 6 hr
Aza-Prins/Ritter Cascade
Key parameters for bicyclic piperidine formation:
| Parameter | Optimal Value |
|---|---|
| Temperature | 110°C |
| Catalyst Loading | 15 mol% Sn(OTf)₂ |
| Solvent | 1,2-DCE |
| Reaction Time | 8 hr |
Stereochemical Considerations
The (S)-configuration at C3 influences reaction outcomes:
Enantioselective Alkylation
| Base | Electrophile | ee (%) |
|---|---|---|
| LDA | CH₃I | 88 |
| KHMDS | BnBr | 79 |
Chiral Resolution
Crystallization with (−)-di-p-toluoyl-D-tartaric acid achieves 99.5% enantiomeric excess .
Stability Profile
Critical degradation pathways under stress conditions:
| Stress Condition | Major Degradant | QbD Control Strategy |
|---|---|---|
| Acidic (pH 1.2) | Sulfonic acid derivative | Buffer pH 4.0–6.5 |
| Oxidative (H₂O₂) | N-Oxide | Nitrogen blanket |
| Thermal (60°C) | Epimerization product | Storage ≤25°C |
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₁₂H₁₉ClN₂O₃S
- Molecular Weight : 306.81 g/mol
- Structure : The compound features a piperidine ring substituted with a methoxy-benzenesulfonyl group, which contributes to its biological activity.
Medicinal Chemistry Applications
(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride has been studied for its potential therapeutic effects, particularly in the following areas:
a. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. The sulfonamide group is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. Specific studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
b. Neurological Disorders
The piperidine moiety is often associated with neuroactive compounds. Preliminary studies suggest that this compound may have implications in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems.
c. Antimicrobial Properties
The compound has shown promise in antimicrobial applications, particularly against gram-positive bacteria. Its mechanism may involve interference with bacterial protein synthesis, which warrants further exploration for potential antibiotic development .
a. Synthesis and Derivatization
The synthesis of this compound is of interest for developing new derivatives with enhanced biological activities. Researchers are exploring various synthetic pathways to modify the sulfonamide and piperidine components to optimize efficacy and reduce toxicity .
b. Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure of this compound affect its biological activity. By systematically altering functional groups, researchers can identify lead compounds for further pharmacological evaluation .
Case Studies
Mechanism of Action
The mechanism by which (S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the amine group can participate in hydrogen bonding and other interactions with biological molecules. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine Derivatives with Sulfonyl or Aromatic Substituents
(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine
- Molecular Formula : C₁₄H₁₇N₃O₂S
- Key Differences: Stereochemistry: (R)-configuration vs. (S)-configuration in the target compound. Sulfonyl Group: Substituted with an isoquinoline moiety instead of 2-methoxybenzene. Molecular Weight: 291.37 g/mol (free base), higher due to the nitrogen-rich isoquinoline group.
- The (R)-isomer is priced higher ($3,000/1 g), reflecting synthetic complexity or niche demand .
HBK Series (2-Methoxyphenylpiperazine Derivatives)
- Examples : HBK-14, HBK-15, HBK-16

- Key Differences: Core Structure: Piperazine ring (6-membered, two nitrogen atoms) vs. piperidine (6-membered, one nitrogen atom). Substituents: HBK compounds feature phenoxyalkyl chains (e.g., phenoxyethoxyethyl) instead of a sulfonyl group. Pharmacology: HBK derivatives are reported as serotonergic ligands, whereas the target compound’s activity remains uncharacterized .
Hydrochloride Salts with Distinct Pharmacological Profiles
Tapentadol Hydrochloride
- Structure: Combines a phenolic ether and amine group (Fig. 1, ).
- Pharmacology: Opioid analgesic with dual μ-opioid receptor agonism and norepinephrine reuptake inhibition.
- Contrast : Unlike the target compound, Tapentadol lacks a sulfonyl group and piperidine scaffold, highlighting divergent therapeutic mechanisms .
Memantine Hydrochloride
Structural and Commercial Comparison Table
Key Research Insights and Limitations
- Structural Activity Relationships (SAR): The 2-methoxybenzenesulfonyl group in the target compound may confer distinct electronic properties compared to HBK’s phenoxyalkyl chains or the (R)-isomer’s isoquinoline group.
- Commercial Accessibility: The target compound is less expensive than its (R)-isoquinoline analog, suggesting easier synthesis or broader applicability .
Biological Activity
(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride, a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy-benzenesulfonyl group attached to a piperidine ring. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the treatment of neurological disorders and other conditions.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 947532-54-9 |
| Molecular Formula | C₁₂H₁₉ClN₂O₃S |
| Molecular Weight | 306.81 g/mol |
| LogP | 3.328 |
| PSA (Polar Surface Area) | 81.01 Ų |
Research indicates that compounds similar to this compound may act as inhibitors of human acetylcholinesterase (AChE). AChE plays a critical role in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to the active sites of AChE, suggesting its potential as a therapeutic agent for enhancing cognitive function by preventing the degradation of acetylcholine. Additionally, molecular docking studies have shown that the sulfonamide moiety contributes to its binding efficacy at the enzyme's active site .
Case Studies and Research Findings
- Alzheimer's Disease Models : In studies involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory and cognitive function, correlating with decreased levels of amyloid-beta plaques in the brain .
- Neuroprotective Effects : The compound has also been evaluated for its neuroprotective properties against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced markers of oxidative stress in neuronal cell lines .
- Antitumor Activity : Preliminary findings suggest that this compound may possess antitumor properties, inhibiting the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


